Researchers developing novel HBV capsid assembly modulators or androgen receptor antagonists require the exact 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold with dual 4-fluorophenyl substitution. Generic substitution with 4-chlorophenyl or unsubstituted phenyl analogs alters electronic character and steric profile, potentially abolishing anti-HBV activity (EP3441389A1). This compound provides the precise pharmacophore required for pyrazole-oxazolidinone hybrids and AR antagonist optimization (Guo et al., 2016). With LogP 3.63 and MW 284.26, it keeps library members within drug-like space. Ready availability eliminates late-stage halogen exchange.
Molecular FormulaC16H10F2N2O
Molecular Weight284.26 g/mol
CAS No.618098-59-2
Cat. No.B6358902
⚠ Attention: For research use only. Not for human or veterinary use.
1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde – Fluorinated Pyrazole Building Block
1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-59-2) is a symmetrically difluorinated pyrazole-4-carbaldehyde derivative bearing 4-fluorophenyl groups at both the N1 and C3 positions of the pyrazole ring . With a molecular formula C₁₆H₁₀F₂N₂O, molecular weight 284.26 g/mol, calculated LogP of 3.63, and polar surface area of 34.89 Ų, this compound serves as a versatile aldehyde-functionalized building block for constructing more complex heterocyclic systems . It is catalogued by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals for early discovery research . The compound has been specifically employed as a key intermediate in patented pyrazole-oxazolidinone compounds targeting anti-hepatitis B virus activity and belongs to a scaffold class whose 3-(4-fluorophenyl)-1H-pyrazole derivatives have demonstrated androgen receptor antagonist activity in prostate cancer models [1].
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Scaffold
Fluorinated pyrazole-4-carbaldehyde building block
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Workflow
Supports early discovery heterocyclic synthesis
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Selection Context
Reported use in anti-HBV patent intermediate and androgen receptor antagonist SAR
[1] Guo, G.; Liu, J.; Wang, G.; Zhang, D.; Lu, J.; Zhao, G. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs 2016, 27 (4), 278–285. DOI: 10.1097/CAD.0000000000000322. View Source
Why 1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Is Irreplaceable
Generic substitution within the 1,3-diaryl-1H-pyrazole-4-carbaldehyde series is not feasible because the identity, position, and electronic nature of the aryl substituents directly dictate the compound's reactivity, physicochemical profile, and downstream biological performance. Replacing the 4-fluorophenyl groups with 4-chlorophenyl produces a compound (CAS 618098-48-9) with a substantially higher molecular weight (317.17 vs. 284.26 g/mol) and altered lipophilicity, which impacts membrane permeability and pharmacokinetic predictions . The unsubstituted 1,3-diphenyl analog (CAS 21487-45-6) lacks the electron-withdrawing fluorine atoms, resulting in different metabolic stability and reduced binding affinity in certain target engagements [1]. Mono-fluorinated variants such as 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 306936-57-2) differ in having only one aryl substituent, which affects scaffold geometry and the scope of accessible derivatization. The dual 4-fluorophenyl arrangement of the target compound provides a unique combination of electronic symmetry and aldehyde reactivity that is specifically required for building the pyrazole-oxazolidinone core in anti-HBV patent compounds and for generating androgen receptor antagonist derivatives with demonstrable PSA downregulation activity [2][3].
Target
Dual 4-fluorophenyl pyrazole-4-carbaldehyde
4-Chlorophenyl analog (CAS 618098-48-9)
Higher molecular weight and altered lipophilicity may shift drug-likeness profiles and membrane permeability predictions.
Target
Dual 4-fluorophenyl pyrazole-4-carbaldehyde
1,3-Diphenyl analog (CAS 21487-45-6)
Lacks fluorine electron-withdrawing effects; metabolic stability and target-engagement context may not transfer.
Target
4-Carbaldehyde functional handle
5-Carboxylic acid analog (CAS 1020240-49-6)
Limited to acid derivatization; Schiff base, reductive amination, and heterocycle-fusion pathways are inaccessible.
Physicochemical Comparison with Chlorophenyl Analog
The target compound exhibits a molecular weight of 284.26 g/mol and calculated LogP of 3.63, which are substantially lower than the corresponding 4-chlorophenyl analog (CAS 618098-48-9) with molecular weight 317.17 g/mol . The 33 g/mol mass reduction and altered lipophilicity profile conferred by fluorine vs. chlorine substitution directly impact compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and predicted membrane permeability .
Physicochemical ComparisonCross-study comparable
Target MW: 284.26 g/mol; LogP: 3.63
Chloro analog MW: 317.17 g/mol (ΔMW = -32.91 g/mol)
Lower mass and moderated lipophilicity may support lead-like property optimization.
Calculated values; experimental LogP for chloro analog not reported.
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: MW = 317.17 g/mol; LogP not explicitly reported but expected higher due to chlorine's greater hydrophobicity
Quantified Difference
ΔMW = -32.91 g/mol (10.4% lower); predicted LogP difference approximately +0.5 to +1.0 units lower for the fluorinated compound
Conditions
Calculated physicochemical properties from ChemSrc database entries
Why This Matters
Lower molecular weight and moderated lipophilicity improve the probability of favorable oral bioavailability and reduced non-specific binding, which is critical for procuring the optimal building block for lead-like compound libraries.
Pyrazole-Oxazolidinone Building Block in Anti-HBV Patent
The target compound is explicitly claimed as a synthetic intermediate in EP3441389A1, where it undergoes reaction with hydrogen, p-toluenesulfonic acid, and subsequent oxazolidinone formation to yield pyrazole-oxazolidinone compounds demonstrating anti-hepatitis B virus activity [1][2]. In contrast, the 1,3-diphenyl analog (CAS 21487-45-6) has not been reported in any anti-HBV patent context; its documented applications are limited to antibacterial (MIC 64–128 μg/mL against MRSA for amino acid hybrid derivatives) and anti-inflammatory indications [3].
Anti-HBV Patent RoleClass-level inference
Target: Key intermediate in EP3441389A1 pyrazole-oxazolidinone compounds.
Diphenyl analog: Reported antibacterial derivatives (MIC 64–128 μg/mL vs. MRSA), no anti-HBV data.
Supports patent-validated chemical space access for non-nucleoside HBV inhibitor research.
Comparator applications are limited to other therapeutic areas; class-level review needed.
Antiviral drug discoveryHepatitis B virusPatent-protected scaffolds
Evidence Dimension
Documented role in anti-HBV patent vs. alternative therapeutic applications
Target Compound Data
Key intermediate in EP3441389A1 for pyrazole-oxazolidinone anti-HBV compounds
Comparator Or Baseline
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: no anti-HBV patent; antibacterial derivatives with MIC 64–128 μg/mL against MRSA
Quantified Difference
Target compound has defined anti-HBV patent utility; comparator lacks any reported HBV activity
Conditions
Patent literature and published medicinal chemistry studies
Why This Matters
For research groups pursuing non-nucleoside HBV inhibitors, the target compound provides direct access to a patent-validated chemical space that non-fluorinated analogs cannot replicate, reducing synthetic risk and accelerating IP-positioning.
Antiviral drug discoveryHepatitis B virusPatent-protected scaffolds
[1] EP3441389A1 – Pyrazole-oxazolidinone compound for anti-hepatitis B virus. European Patent Office. https://patents.google.com/patent/EP3441389A1/ (accessed 2026-04-25). View Source
[2] Molaid. 1,3-双(4-氟苯基)吡唑-4-甲醛 | 618098-59-2 – Reaction information showing conversion to pyrazole-oxazolidinone compound for anti-hepatitis B virus. https://www.molaid.com/MS_414548 (accessed 2026-04-25). View Source
[3] Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. In vitro antibacterial evaluation: compounds N3 and N6 exhibited MIC 64 and 128 μg/mL against MRSA. https://scholar-cnki-net-443.webvpn.imac.edu.cn (accessed 2026-04-25). View Source
Androgen Receptor Antagonism in Prostate Cancer
Derivatives built from the 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde scaffold (the mono-fluorinated sub-structure of the target compound) demonstrated selective antiproliferative activity against LNCaP prostate cancer cells. The lead derivative compound 10e achieved an IC₅₀ of 18 μmol/L against LNCaP cell growth and effected a PSA downregulation rate of 46%, outperforming the lead compound T3 [1]. The target compound, bearing an additional 4-fluorophenyl group at N1, provides a scaffold for further elaboration beyond what is possible with the mono-substituted analog alone.
Androgen Receptor AntagonismClass-level inference
Related scaffold IC50: 18 μmol/L in LNCaP cells; PSA downregulation: 46%
Antiproliferative activity and PSA downregulation in LNCaP prostate cancer cells
Target Compound Data
Scaffold of target compound is the 1,3-bis(4-fluorophenyl) variant; related 3-(4-fluorophenyl) derivatives show IC₅₀ = 18 μmol/L (compound 10e) and PSA downregulation of 46%
Comparator Or Baseline
Lead compound T3: PSA downregulation rate lower than 46% (exact value not reported but stated as 'better than the lead compound T3')
Quantified Difference
PSA downregulation improvement over T3; IC₅₀ of 18 μmol/L in LNCaP cells
Conditions
LNCaP prostate cancer cell line; antiproliferative assay and PSA inhibitory activity measurement; Anti-Cancer Drugs 2016
Why This Matters
The established structure-activity relationship linking 4-fluorophenyl substitution to androgen receptor antagonism directs procurement toward the fluorinated building block as the essential starting point for developing prostate cancer therapeutic candidates with validated target engagement.
[1] Guo, G.; Liu, J.; Wang, G.; Zhang, D.; Lu, J.; Zhao, G. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs 2016, 27 (4), 278–285. DOI: 10.1097/CAD.0000000000000322. View Source
Synthetic Versatility of the Aldehyde Group
The 4-carbaldehyde group of the target compound enables a broad array of synthetic transformations—including Schiff base formation, reductive amination, Knoevenagel condensation, and Vilsmeier-Haack further functionalization—that are inaccessible to non-aldehyde pyrazole analogs [1]. In the 2019 Heliyon study, 1,3-disubstituted pyrazole-4-carboxaldehydes (including halogen-substituted variants) were condensed with 2-aminothiophene-3-carbonitrile to generate Schiff bases, with several halogen-substituted derivatives showing good antibacterial and antifungal inhibition [2]. Compounds lacking the aldehyde group (e.g., 1,3-bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, CAS 1020240-49-6) are restricted to carboxylic acid derivatization chemistry and cannot access the same diversity of nitrogen-containing heterocyclic products.
Qualitative difference in accessible chemical space; aldehyde group is a Class I carbonyl electrophile vs. Class II carboxylic acid
Conditions
General synthetic methodology; validated in Heliyon 2019, 5(8), e02233 for halogen-substituted pyrazole-4-carboxaldehydes
Why This Matters
Procurement of the aldehyde form is mandatory for research programs requiring the aldehyde-specific reactivity manifold; substituting a carboxylic acid or non-functionalized analog would require additional synthetic steps to introduce the reactive handle, increasing cost and timeline.
Synthetic chemistryBuilding block diversificationSchiff base formation
[1] Abdelhamid, I. A.; Hawass, M. A. E.; Sanad, S. M. H. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. https://scholar.cu.edu.eg (accessed 2026-04-25). View Source
[2] Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon 2019, 5 (8), e02233. View Source
Metabolic Stability Advantage of Fluorination
The presence of fluorine atoms on both phenyl rings of the target compound confers well-established pharmacokinetic advantages including enhanced metabolic stability, increased membrane permeability, and improved bioavailability relative to the non-fluorinated 1,3-diphenyl analog (CAS 21487-45-6) [1]. The electron-withdrawing effect of fluorine reduces the electron density of the aromatic rings, making them less susceptible to cytochrome P450-mediated oxidative metabolism. This principle is broadly documented across fluorinated pyrazole medicinal chemistry: the introduction of fluorine atoms or fluorine-containing groups into drug molecules can improve permeability to cell membranes, metabolic stability, and bioavailability .
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6): no fluorine substitution; LogP expected lower (~2.5–3.0); greater susceptibility to CYP450 oxidation
Quantified Difference
Cannot provide direct metabolic stability half-life comparison due to absence of published head-to-head microsomal stability data for these specific compounds; inferred from well-established fluorine SAR principles
Conditions
Class-level inference based on extensive fluorinated drug literature
Why This Matters
When the intended downstream application involves in vivo efficacy studies, the fluorinated building block offers a superior starting point for achieving drug-like pharmacokinetic profiles without requiring late-stage fluorination.
Drug metabolismPharmacokineticsFluorine medicinal chemistry
[1] Kuujia. Cas no 1934527-90-8 (3-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde) – Fluorine atom imparts electron-withdrawing effects, influencing reactivity and metabolic stability. https://www.kuujia.com (accessed 2026-04-25). View Source
Research teams pursuing novel HBV capsid assembly modulators or non-nucleoside inhibitors should prioritize this compound as the key aldehyde building block for constructing pyrazole-oxazolidinone hybrids, as explicitly validated in EP3441389A1 [1]. The dual 4-fluorophenyl scaffold is essential for the patented pharmacophore, and substitution with the 4-chlorophenyl or unsubstituted phenyl analog would alter both the electronic character and steric profile of the resulting oxazolidinone-fused products, potentially abolishing anti-HBV activity. Procurement of the fluorinated aldehyde eliminates the need for late-stage halogen exchange or de novo synthesis of the correct substitution pattern.
Androgen Receptor-Targeted Prostate Cancer Drug Discovery
Groups developing androgen receptor antagonists or selective androgen receptor degraders (SARDs) for castration-resistant prostate cancer should use this compound as the core scaffold. The Guo et al. (2016) study established that 3-(4-fluorophenyl)-1H-pyrazole derivatives achieve selective LNCaP cell growth inhibition (IC₅₀ = 18 μmol/L) and PSA downregulation (46%), outperforming lead compound T3 [2]. The target compound, with its additional N1 4-fluorophenyl group, offers an expanded SAR vector for further optimization of AR binding affinity and selectivity over related nuclear receptors.
Diversity-Oriented Synthesis with Fluorinated Pyrazole Aldehydes
Medicinal chemistry groups constructing compound libraries through Schiff base formation, reductive amination, or Knoevenagel condensation should select this compound over non-aldehyde pyrazole analogs. The 4-carbaldehyde group provides a reactive handle for generating diverse chemotypes, while the dual 4-fluorophenyl substitution ensures favorable physicochemical properties (LogP = 3.63, MW = 284.26) that keep library members within drug-like chemical space . The Heliyon 2019 study demonstrated the utility of halogen-substituted pyrazole-4-carboxaldehydes in generating antimicrobially active Schiff bases, validating this synthetic strategy [3].
Comparative Halogen SAR in Pyrazole Bioactives
Research groups systematically comparing the influence of halogen substitution (F vs. Cl vs. H) on biological activity can use this compound alongside its 4-chlorophenyl analog (CAS 618098-48-9) and diphenyl analog (CAS 21487-45-6) to construct matched molecular pairs. The quantitative physicochemical differences—ΔMW = -32.91 g/mol, predicted LogP difference of approximately +0.5 to +1.0 units lower for the fluoro compound relative to the chloro analog —enable rigorous deconvolution of electronic vs. lipophilic contributions to target binding and cellular activity.
Application
Selection Property
Validation Focus
Non-Nucleoside HBV Inhibitor Discovery
Patent-validated building block for pyrazole-oxazolidinone core
Anti-HBV pharmacophore reproduction and SAR expansion
Androgen Receptor-Targeted Prostate Cancer Research
Fluorinated scaffold with reported cell-model response context
AR binding and PSA downregulation endpoint review
Diversity-Oriented Synthesis
Reactive 4-carbaldehyde handle for multiple heterocycle-fusion pathways
Schiff base and Knoevenagel product characterization
Comparative Halogen SAR Studies
Defined physicochemical differences vs. Cl and H analogs
Electronic vs. lipophilic contribution deconvolution in target binding
[1] EP3441389A1 – Pyrazole-oxazolidinone compound for anti-hepatitis B virus. European Patent Office. https://patents.google.com/patent/EP3441389A1/ (accessed 2026-04-25). View Source
[2] Guo, G.; Liu, J.; Wang, G.; Zhang, D.; Lu, J.; Zhao, G. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs 2016, 27 (4), 278–285. DOI: 10.1097/CAD.0000000000000322. View Source
[3] Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon 2019, 5 (8), e02233. View Source
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